1-Phenylcyclohexylamine

Vue d'ensemble

Description

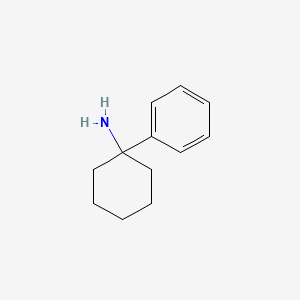

La 1-Phénylcyclohexylamine est un composé organique appartenant à la classe des aralkylamines. Elle se caractérise par une structure de cyclohexylamine avec un groupe phényle attaché au cycle cyclohexane.

Méthodes De Préparation

La 1-Phénylcyclohexylamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la cyclohexanone avec le bromure de phénylmagnésium (un réactif de Grignard) pour former du 1-phénylcyclohexanol, qui est ensuite converti en 1-phénylcyclohexylamine par amination réductrice . Une autre méthode implique la réduction de la 1-phénylcyclohexanone à l'aide d'hydrure de lithium aluminium (LiAlH4) pour obtenir l'amine désirée .

Les méthodes de production industrielles impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

La 1-Phénylcyclohexylamine subit diverses réactions chimiques, notamment :

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation donne généralement des cétones, tandis que la réduction conduit à la formation d'amines .

Applications de la recherche scientifique

La 1-Phénylcyclohexylamine a plusieurs applications de recherche scientifique :

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de la 1-Phénylcyclohexylamine implique son interaction avec les récepteurs NMDA dans le système nerveux central. Elle agit comme un antagoniste non compétitif, bloquant le récepteur et inhibant les effets excitateurs du glutamate . Cette interaction peut conduire à divers effets pharmacologiques, notamment des propriétés anticonvulsivantes et analgésiques .

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticonvulsant Activity

- Research has demonstrated that 1-phenylcyclohexylamine and its analogs exhibit anticonvulsant properties. In a study involving various derivatives, several compounds showed protective effects against seizures in the mouse maximal electroshock (MES) test, with effective doses ranging from 5 to 41 mg/kg . The study indicated a moderate correlation between the anticonvulsant activity and the binding affinity for PCP receptor sites in rat brain membranes.

- NMDA Receptor Antagonism

-

Pharmacokinetics

- A pharmacokinetic study on phenylcyclohexylamine and its analogs revealed insights into their metabolic pathways. The research employed compartmental models to analyze the metabolism of these compounds in vivo, providing estimates for clearance rates and distribution volumes . Such data are crucial for understanding the therapeutic window and safety profiles of these compounds.

Toxicological Studies

- Toxicity Assessment

-

Drug Abuse Potential

- Given its structural similarity to PCP, this compound has been identified in illicit drug samples, raising concerns about its abuse potential. Analytical techniques such as NMR and mass spectrometry have been employed to detect this compound in street drugs, underscoring its relevance in forensic toxicology .

Analytical Applications

- Identification in Drug Samples

- Research on Antibodies

Case Studies

Mécanisme D'action

The mechanism of action of 1-Phenylcyclohexylamine involves its interaction with NMDA receptors in the central nervous system. It acts as a noncompetitive antagonist, blocking the receptor and inhibiting the excitatory effects of glutamate . This interaction can lead to various pharmacological effects, including anticonvulsant and analgesic properties .

Comparaison Avec Des Composés Similaires

La 1-Phénylcyclohexylamine est similaire à d'autres aralkylamines, telles que la phéncyclidine (PCP) et ses analogues. Elle est unique par sa structure spécifique et son profil pharmacologique . Parmi les composés similaires, on trouve :

Phéncyclidine (PCP) : Connue pour son puissant antagonisme des récepteurs NMDA et ses effets psychoactifs.

1-Phénylcyclopentylamine : Un autre analogue possédant des propriétés anticonvulsivantes.

1-(3-Fluorophényl)cyclohexylamine : Un analogue fluoré possédant des effets pharmacologiques similaires.

Ces composés présentent des similitudes structurales, mais diffèrent par leurs propriétés chimiques et biologiques spécifiques, ce qui rend chacun d'eux unique dans ses applications et ses effets .

Activité Biologique

1-Phenylcyclohexylamine, also known as PCA or IEM-1921, is a compound with notable biological activities, particularly as an NMDA receptor antagonist. This article explores its pharmacological properties, including its anticonvulsant effects, potential for abuse, and mechanisms of action.

Chemical Structure and Derivatives

This compound is a derivative of phencyclidine (PCP), characterized by a cyclohexyl ring attached to a phenyl group. Its structural modifications can significantly influence its biological activity. For example, variations like N-ethyl-1-phenylcyclohexylamine have been identified in illicit drug samples, indicating the compound's relevance in both therapeutic and recreational contexts .

This compound exhibits its anticonvulsant properties primarily through NMDA receptor antagonism. NMDA receptors are crucial in mediating excitatory neurotransmission in the central nervous system, and their overstimulation is linked to various seizure disorders. Studies have shown that PCA can effectively reduce seizure duration and severity in animal models .

Research Findings

A significant study compared the efficacy of PCA with other NMDA antagonists like memantine in a pentylenetetrazole (PTZ) model of seizures. Results indicated that PCA was more effective than memantine at the same dosage (5 mg/kg), reducing convulsion duration by 82% compared to 37% for memantine . Additionally, PCA demonstrated neuroprotective effects by preventing neuronal damage typically induced by excessive glutamate activity.

| Compound | Dose (mg/kg) | Reduction in Convulsion Duration (%) |

|---|---|---|

| This compound | 5 | 82 |

| Memantine | 5 | 37 |

Abuse Potential

The recreational use of PCA has raised concerns regarding its abuse potential. Studies employing conditioned-place preference (CPP) and self-administration paradigms in rodents have demonstrated that PCA can induce rewarding effects similar to other NMDA antagonists like PCP and ketamine . The compound's ability to alter dopamine signaling pathways further supports its potential for abuse.

Neurochemical Effects

Research indicates that PCA affects dopamine levels and alters the expression of related proteins such as tyrosine hydroxylase and dopamine receptors in key brain regions like the ventral tegmental area (VTA) and nucleus accumbens (NAc). These changes are associated with the reinforcing properties of the drug .

Comparative Studies with Analogues

Various analogues of this compound have been synthesized to explore their biological activities. A study evaluated thirty-eight analogues for their anticonvulsant properties using the mouse maximal electroshock seizure test. Many analogues showed protective effects against seizures while also causing motor toxicity, suggesting a trade-off between efficacy and safety .

Propriétés

IUPAC Name |

1-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZGRPPQZUQUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1934-71-0 (hydrochloride) | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176449 | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-24-3 | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBO2D49I2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.